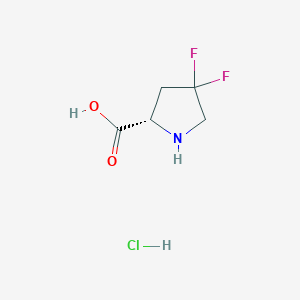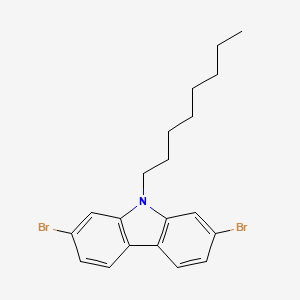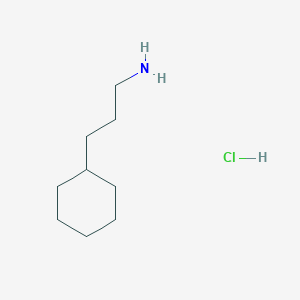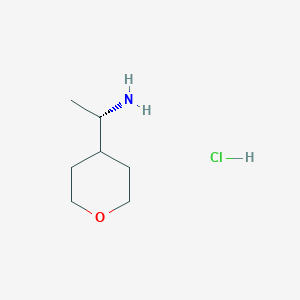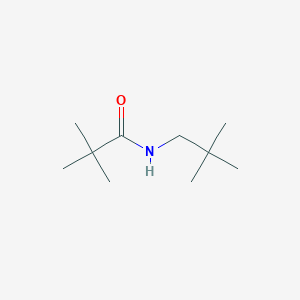
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
The compound “N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide” is an organic compound based on its structure. It contains a carbonyl group (C=O) indicative of an amide, and several methyl groups (CH3) attached to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 2,2-dimethylpropylamine) with an acid derivative (like 2,2-dimethylpropanoyl chloride) in a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure analysis would involve determining the connectivity of the atoms in the molecule, the types of bonds (single, double, triple), and the three-dimensional arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions of this compound could involve the amide group, which can participate in various reactions like hydrolysis, reduction, and others . The presence of multiple methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, density, and others. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Potential Scientific Research Applications of N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Chemical Research and Synthesis
Compounds like N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide are often studied for their chemical properties, including reactivity, stability, and interactions with other molecules. Research may focus on synthesizing new derivatives with enhanced properties for industrial or pharmaceutical applications. Studies on similar compounds, such as fumaric acid esters, demonstrate their utility in various chemical syntheses and modifications (J. Brück et al., 2018).
Pharmaceutical Development
The structural complexity of compounds like N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide could make them candidates for pharmaceutical development. Research into similar molecules has led to discoveries of therapeutic properties, such as anti-inflammatory, immunomodulatory, and antioxidant effects. For example, dimethyl fumarate is recognized for its treatment efficacy in psoriasis and multiple sclerosis due to its immunomodulatory and anti-inflammatory properties (F. Manai et al., 2022).
Material Science
In material science, the unique properties of chemical compounds are harnessed to create new materials with specific functionalities. Compounds with specific structural features can be used as precursors for the synthesis of polymers, coatings, and other materials with desirable physical and chemical properties. Research in green chemistry also explores the use of less toxic solvents in processes, such as membrane preparation, where compounds like N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide might find applications in safer, more environmentally friendly synthesis methods (A. Figoli et al., 2014).
Environmental Science
Chemical compounds with specific structures may also be studied for their role in environmental science, such as their degradation behavior, toxicity, and potential as environmental pollutants or remediators. The study of nitrosamines in water highlights the importance of understanding chemical stability and transformation products in environmental contexts (J. Nawrocki et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNZLQGMBBEUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
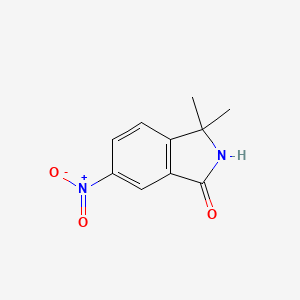
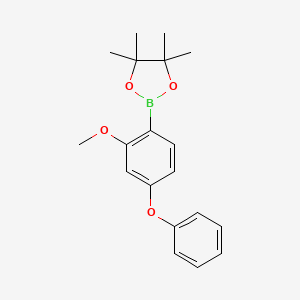
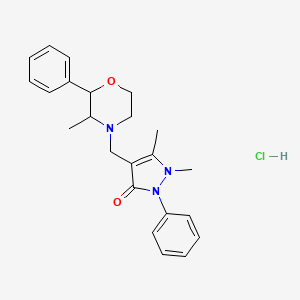
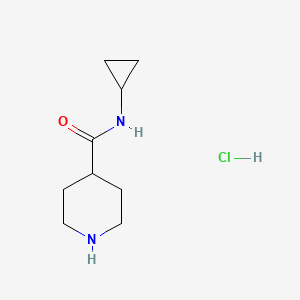

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)


